BENGHE Foundational & Exploratory

Check Availability & Pricing

"4-Acetamido-3-fluorophenylboronic acid"
chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-Acetamido-3-
Compound Name: ) )
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Cat. No.: B1446739

An In-Depth Technical Guide to 4-Acetamido-3-fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Acetamido-3-
fluorophenylboronic acid, a versatile organoboron compound of significant interest to
researchers in medicinal chemistry, drug discovery, and materials science. We will explore its
chemical structure, physicochemical properties, a representative synthetic pathway, and key
applications. The strategic placement of the acetamido and fluoro groups on the phenylboronic
acid scaffold imparts unique electronic properties and reactivity, making it a valuable building
block for the synthesis of complex molecules and functional materials. This document serves
as a detailed resource for scientists and professionals, offering field-proven insights into its
synthesis and rationale for its application.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role
in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this class of
reagents, substituted derivatives offer a palette for fine-tuning molecular properties. 4-
Acetamido-3-fluorophenylboronic acid (CAS No. 626251-12-5) has emerged as a
particularly valuable building block.[1] Its structure incorporates two key functional groups:
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e A Fluoro Group: Positioned ortho to the boronic acid, this electron-withdrawing group
significantly lowers the pKa of the boronic acid. This modulation is critical for applications
such as biochemical sensing at physiological pH.[2][3]

» An Acetamido Group: This group serves as a protected amine and can influence the
molecule's solubility, hydrogen bonding capabilities, and electronic character.

The combination of these features makes this compound a strategic choice for constructing
enzyme inhibitors, bioactive compounds, and advanced sensing materials.[4][5] This guide will
provide the technical details necessary for its effective utilization in a research and
development setting.

Chemical Identity and Structure

The precise nomenclature and structural representation are fundamental to understanding the
reactivity and interactions of this molecule.

IUPAC Name: (4-acetamido-3-fluorophenyl)boronic acid.[6]
Chemical Structure:

Caption: Chemical Structure of 4-Acetamido-3-fluorophenylboronic acid.

Physicochemical Properties

A summary of the key properties is provided below for quick reference. These values are
essential for experimental design, including reaction setup and safety considerations.
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Property Value Source
CAS Number 626251-12-5 [1114]
Molecular Formula CsHsBFNOs [1][4]
Molecular Weight 196.97 g/mol [4]

(4-acetamido-3-
IUPAC Name ) ) [6]
fluorophenyl)boronic acid

Physical Form Solid

Purity Typically 295% [4]
Storage Temperature Refrigerator (Inert atmosphere)  [7]
MDL Number MFCD26141998 [8]

Synthesis and Mechanism

The synthesis of 4-Acetamido-3-fluorophenylboronic acid is typically achieved through a
multi-step process starting from a commercially available halogenated aniline. The following
pathway is a representative and logical approach derived from established organometallic
methodologies.[2][3]

Causality Behind Experimental Choices:

Protection of the Amine: The synthesis begins with the acetylation of 4-bromo-2-fluoroaniline.
The amine group is protected as an acetamide to prevent it from reacting with the highly
basic organolithium reagent used in the subsequent step. This protection is crucial for the
regioselectivity of the borylation.

Lithium-Halogen Exchange: The protected intermediate undergoes a lithium-halogen
exchange at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium. This
reaction selectively replaces the bromine atom with lithium, creating a potent aryl lithium
nucleophile. The low temperature is essential to prevent side reactions.

Borylation: The aryl lithium species is then quenched with a trialkyl borate, such as trimethyl
borate or triisopropyl borate. The nucleophilic carbon attacks the electrophilic boron atom.
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» Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester liberates the desired
boronic acid product.

Synthetic Workflow Diagram:

ccccccccccccccc

Click to download full resolution via product page

Caption: General synthetic workflow for 4-Acetamido-3-fluorophenylboronic acid.

Key Applications and Scientific Rationale

The unique structure of this compound makes it a powerful tool in several areas of chemical
research.

e Glucose Sensing: Phenylboronic acids can reversibly bind to cis-diols, a structural motif
found in sugars like glucose. A critical requirement for effective binding at physiological pH
(~7.4) is a boronic acid with a low pKa. The introduction of the electron-withdrawing fluorine
atom ortho to the boron atom lowers the pKa of 4-Acetamido-3-fluorophenylboronic acid
to approximately 7.8.[2][3] This makes it an excellent candidate for developing glucose-
responsive materials for continuous glucose monitoring in diabetic care.[2][3]

» Drug Discovery and Medicinal Chemistry: As a bifunctional building block, this reagent is
widely used in the synthesis of potential drug candidates.[4][5] It can participate in Suzuki-
Miyaura cross-coupling reactions to form carbon-carbon bonds, a key strategy for
assembling the complex aromatic cores of many modern pharmaceuticals, including kinase
inhibitors.[9] The acetamido group can also be hydrolyzed to reveal a primary amine,
providing a handle for further functionalization.

» Organic Synthesis: Beyond specific applications, it serves as a versatile intermediate in
organic synthesis. The boronic acid functional group is a gateway to a wide array of chemical
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transformations, enabling the construction of highly substituted aromatic systems.

Experimental Protocol: Representative Synthesis

The following protocol is a self-validating system, providing a detailed methodology for the
laboratory-scale synthesis.

Objective: To synthesize 4-Acetamido-3-fluorophenylboronic acid from 4-bromo-2-
fluoroaniline.

Materials:

4-bromo-2-fluoroaniline

e Acetyl chloride

e Triethylamine (TEA)

e Dichloromethane (DCM)

e n-Butyllithium (n-BuLi) in hexanes

 Triisopropyl borate

o Tetrahydrofuran (THF), anhydrous

 Hydrochloric acid (1N)

o Ethyl acetate

e n-Hexane

Magnesium sulfate (anhydrous)

Protocol:

Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide
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 Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0°C using an ice bath.
e Add triethylamine (1.2 equivalents) to the solution.

o Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at
0°C.

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
o Upon completion, quench the reaction with water and extract the product with DCM.

» Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the protected intermediate.

Step 2: Synthesis of 4-Acetamido-3-fluorophenylboronic acid

e Dissolve the N-(4-bromo-2-fluorophenyl)acetamide from Step 1 in anhydrous THF in a flame-
dried, three-neck flask under an inert atmosphere.

e Cool the solution to -78°C using a dry ice/acetone bath.

e Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below
-70°C. Stir for 1 hour at -78°C.

o Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below
-70°C.

 After the addition, allow the reaction mixture to slowly warm to room temperature and stir
overnight.

e Cool the mixture to 0°C and acidify to a pH of 5-6 with 1N HCI.[10]

o Extract the aqueous layer with ethyl acetate (3x).
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o Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the
solvent via rotary evaporation.

* Rinse the resulting crude solid with n-hexane to remove non-polar impurities.[10] The solid
can be further purified by recrystallization if necessary to yield the final product.

Safety and Handling

4-Acetamido-3-fluorophenylboronic acid is a chemical reagent and should be handled with
appropriate care in a laboratory setting.

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
compound.

Conclusion

4-Acetamido-3-fluorophenylboronic acid is more than just a chemical intermediate; it is an
enabling tool for innovation in science. Its carefully designed structure, featuring a pKa-
modulating fluoro group, makes it highly effective for applications at physiological pH, while its
utility in robust C-C bond-forming reactions secures its place in the drug discovery pipeline. The
synthetic protocols are well-established, allowing for reliable access to this versatile compound.
As research continues to demand molecules with precisely tuned properties, the importance of
strategically functionalized building blocks like 4-Acetamido-3-fluorophenylboronic acid will
undoubtedly continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

